molecular formula C11H15N3O4 B8525248 diethyl 2-((1H-pyrazol-5-ylamino)methylene)malonate

diethyl 2-((1H-pyrazol-5-ylamino)methylene)malonate

Cat. No. B8525248
M. Wt: 253.25 g/mol
InChI Key: BIRVIRDZCKIBDE-UHFFFAOYSA-N
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Patent
US08552006B2

Procedure details

A mixture of 1H-pyrazol-5-amine 1 (2 g, 24.1 mmol) and diethyl 2-(ethoxymethylene)malonate (10.4 g, 48.2 mmol) was heated at 200° C. until the starting material was consumed completely. The reaction mixture was allowed to cool to room temperature and EtOH (10 mL) was added. A precipitate formed, which was removed by filtration, washed with EtOH and dried under vacuum to give diethyl 2-((1H-pyrazol-5-ylamino)methylene)malonate; 4.0 g (66%). 1H NMR (300 MHz, CDCl3) δ 10.95 (d, J=13.5 Hz, 1H), 8.60 (d, J=13.8 Hz, 1H), 7.52 (d, J=2.4 Hz, 1H), 6.08 (d, J=2.4 Hz, 1H), 4.30 (q, J=7.2 Hz, 2H), 4.22 (q, J=7.2 Hz, 2H), 1.36 (t, J=7.2 Hz, 3H), 1.31 (t, J=7.2 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([NH2:6])=[CH:4][CH:3]=[N:2]1.C(O[CH:10]=[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])C>>[NH:1]1[C:5]([NH:6][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1N=CC=C1N
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed completely
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
EtOH (10 mL) was added
CUSTOM
Type
CUSTOM
Details
A precipitate formed
CUSTOM
Type
CUSTOM
Details
which was removed by filtration
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=C1NC=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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